Cas no 128118-34-3 (2-Amino-5-methyl-4-phenylthiophene-3-carboxamide)

2-Amino-5-methyl-4-phenylthiophene-3-carboxamide is a heterocyclic organic compound featuring a thiophene core substituted with amino, methyl, phenyl, and carboxamide functional groups. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals and agrochemicals. The presence of both amino and carboxamide groups enhances its reactivity, enabling participation in condensation, cyclization, and other functionalization reactions. Its rigid aromatic framework contributes to stability, while the methyl and phenyl substituents offer tunable steric and electronic properties. This compound is valued in medicinal chemistry for its potential in developing bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity grades are available to meet rigorous research and industrial requirements.
2-Amino-5-methyl-4-phenylthiophene-3-carboxamide structure
128118-34-3 structure
Product Name:2-Amino-5-methyl-4-phenylthiophene-3-carboxamide
CAS No:128118-34-3
MF:C12H12N2OS
MW:232.301481246948
MDL:MFCD02854917
CID:1067440
PubChem ID:818324
Update Time:2025-05-24

2-Amino-5-methyl-4-phenylthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide
    • AC1LGB2Q
    • AC1Q2DED
    • AG-D-58253
    • ALBB-001520
    • CTK4B5864
    • MolPort-000-889-875
    • SureCN3387137
    • STK312951
    • 2-amino-5-methyl-4-phenylthiophene-3-carboxamide(SALTDATA: FREE)
    • AG-205
    • EN300-31437
    • CS-0215949
    • MFCD02854917
    • DB-029111
    • G23331
    • AKOS000308719
    • Z240126584
    • 2-amino-5-methyl-4-phenyl-3-thiophenecarboxamide, AldrichCPR
    • 3-Thiophenecarboxamide, 2-amino-5-methyl-4-phenyl-
    • 128118-34-3
    • SCHEMBL3387137
    • BBL016042
    • DTXSID80355944
    • 2-amino-5-methyl-4-phenyl-3-thiophenecarboxamide
    • VS-05108
    • ZINC00333131
    • AG-205/12084124
    • MDL: MFCD02854917
    • Inchi: 1S/C12H12N2OS/c1-7-9(8-5-3-2-4-6-8)10(11(13)15)12(14)16-7/h2-6H,14H2,1H3,(H2,13,15)
    • InChI Key: WGLYCORMRHJGNI-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(N)=O)C(C2C=CC=CC=2)=C1C)N

Computed Properties

  • Exact Mass: 232.06716
  • Monoisotopic Mass: 232.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 97.4Ų

Experimental Properties

  • Density: 1.28
  • Boiling Point: 324.3°C at 760 mmHg
  • Flash Point: 150°C
  • Refractive Index: 1.662
  • PSA: 69.11

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2-Amino-5-methyl-4-phenylthiophene-3-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:128118-34-3)2-Amino-5-methyl-4-phenylthiophene-3-carboxamide
Order Number:A1127160
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:18
Price ($):184.0
Email:sales@amadischem.com

Additional information on 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide

Comprehensive Overview of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide (CAS No. 128118-34-3)

2-Amino-5-methyl-4-phenylthiophene-3-carboxamide (CAS No. 128118-34-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This thiophene derivative is characterized by its unique molecular structure, featuring an amino group and a carboxamide moiety, which contribute to its versatile applications. Researchers are increasingly exploring its potential in drug discovery, particularly as a building block for bioactive molecules targeting various diseases.

The compound's structural motif aligns with current trends in small-molecule therapeutics, a hot topic in 2024 due to the growing demand for precision medicine. Its phenylthiophene core is frequently discussed in medicinal chemistry forums, with many scientists investigating its role in modulating protein-protein interactions. A surge in Google Scholar queries like "thiophene-based drug candidates 2024" reflects this interest, positioning 128118-34-3 as a compound worth monitoring in R&D pipelines.

From a synthetic chemistry perspective, 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide serves as a valuable intermediate for constructing heterocyclic compounds. Its electron-rich scaffold enables diverse functionalization, making it relevant for catalysis studies and material science applications. Recent patents have highlighted derivatives of this compound in organic electronics, particularly for semiconductor materials – a field experiencing exponential growth due to demands for flexible electronics.

Analytical characterization of CAS 128118-34-3 typically involves advanced techniques like HPLC-MS and NMR spectroscopy, with purity being a critical parameter for research applications. The compound's solubility profile (moderate in polar aprotic solvents) and thermal stability make it suitable for various experimental conditions. These properties are frequently searched in chemical databases, with terms like "thiophene carboxamide solubility data" appearing in SciFinder search trends.

In the context of green chemistry initiatives, synthetic routes to 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide have evolved to incorporate catalyst-free conditions and atom-economical protocols. This aligns with the pharmaceutical industry's push toward sustainable synthesis, a major discussion point at recent ACS conferences. Environmental impact assessments of such compounds are becoming standard practice, responding to queries like "eco-friendly heterocycle synthesis" that dominate researchgate discussions.

The structure-activity relationship (SAR) of this compound class reveals interesting pharmacophoric features. Computational chemistry studies using molecular docking suggest potential interactions with various enzyme targets, explaining its popularity in virtual screening libraries. These aspects connect with trending searches about "AI in drug discovery" and "computational ADME prediction," demonstrating how 128118-34-3 intersects with cutting-edge cheminformatics approaches.

Quality control protocols for 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide emphasize chromatographic purity and spectroscopic validation, with strict specifications for pharmaceutical-grade material. The compound's storage stability under nitrogen atmosphere and handling precautions are frequently addressed in technical datasheets, responding to practical concerns raised in laboratory safety forums.

Looking forward, the scientific community anticipates expanded applications of CAS 128118-34-3 in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). These emerging fields, often searched alongside terms like "next-gen therapeutic modalities," highlight the compound's relevance in modern biopharmaceutical innovation. Continuous optimization of its synthetic accessibility and derivatization potential ensures its position as a valuable research chemical for years to come.

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Amadis Chemical Company Limited
(CAS:128118-34-3)2-Amino-5-methyl-4-phenylthiophene-3-carboxamide
A1127160
Purity:99%
Quantity:1g
Price ($):184.0
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